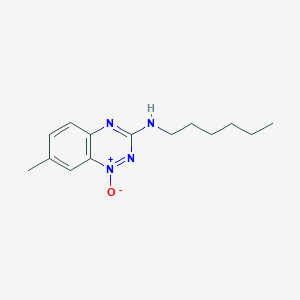![molecular formula C10H10FNO B12628062 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride](/img/structure/B12628062.png)
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzenesulfonyl chloride group attached to a piperidine ring substituted with a methyl group and a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-methylpiperidine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or diethyl ether at low temperatures.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Sulfonothioate derivatives: Formed by the reaction with thiols.
Sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group.
Hydroxyl derivatives: Formed by the reduction of the carbonyl group.
科学研究应用
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride has several applications in scientific research, including:
Organic synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological studies: Used as a probe to study the interactions of sulfonyl chloride-containing compounds with biological macromolecules such as proteins and nucleic acids.
Industrial applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino or hydroxyl groups in proteins and other biomolecules. This reactivity makes it a useful tool for modifying the structure and function of biological targets, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride lies in its reactivity and versatility as a synthetic intermediate. The presence of both a sulfonyl chloride group and a piperidine ring allows for a wide range of chemical modifications, making it a valuable compound for the development of new molecules with diverse biological activities.
属性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC 名称 |
N-[(3-fluorophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C10H10FNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13) |
InChI 键 |
XBNDZGIJJCYZOD-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NCC1=CC(=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


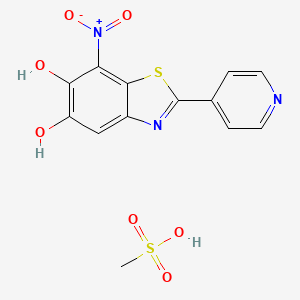
![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
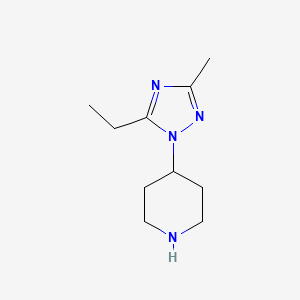

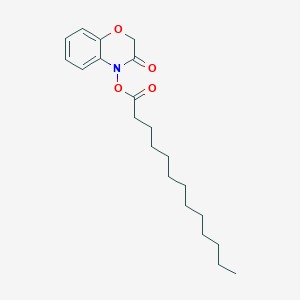
![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
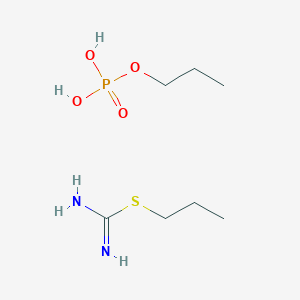

![1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12628020.png)
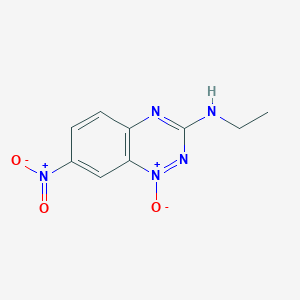
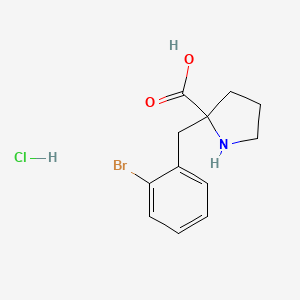
![Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12628047.png)
